Davunetide

描述

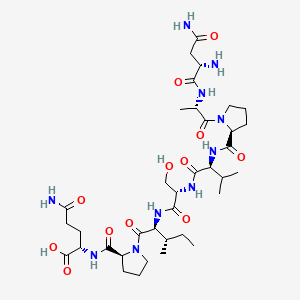

Davunetide is a microtubule-stabilizing octapeptide derived from glial cells in response to vasoactive intestinal peptide exposure. It has been found to function as a neuroprotective agent, preventing microtubule disruption in cell culture models . It has been used in trials studying the treatment of progressive nonfluent aphasia, progressive supranuclear palsy, predicted tauopathies, including corticobasal degeneration syndrome, and frontotemporal dementia with parkinsonism linked to chromosome 17 .

准备方法

达维肽通过一系列肽偶联反应合成。 合成路线包括逐步添加氨基酸以形成八肽序列Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln . 反应条件通常涉及使用偶联试剂,例如N,N'-二异丙基碳二酰胺和羟基苯并三唑,以促进肽键形成。 达维肽的工业生产方法包括使用自动肽合成仪进行大规模肽合成,然后通过高效液相色谱法进行纯化 .

化学反应分析

达维肽主要经历肽键形成和水解反应。 达维肽中的肽键可以在酸性或碱性条件下断裂,导致形成更小的肽片段 . 这些反应中常用的试剂包括强酸,如盐酸,和强碱,如氢氧化钠。 从这些反应中形成的主要产物是构成八肽序列的各个氨基酸 .

科学研究应用

Introduction to Davunetide

This compound, an eight-amino acid peptide derived from the activity-dependent neuroprotective protein, has emerged as a promising therapeutic agent in the field of neurodegenerative disorders. Its neuroprotective properties are attributed to its ability to stabilize microtubules and prevent neuronal apoptosis, making it a candidate for treating conditions such as Alzheimer's disease, progressive supranuclear palsy, and other tauopathies. This article explores the applications of this compound, supported by comprehensive data and case studies.

Alzheimer's Disease

This compound has been investigated for its potential in treating Alzheimer's disease, particularly in patients with amnestic mild cognitive impairment (aMCI). Clinical trials have demonstrated that this compound can improve microtubule structure and function, leading to reduced tau pathology and enhanced cognitive performance. A Phase II study indicated significant improvements in spatial learning and memory in individuals with Alzheimer's disease-related impairments .

Progressive Supranuclear Palsy

In progressive supranuclear palsy, a tauopathy characterized by severe movement disorders and cognitive decline, this compound has shown promise. Recent studies indicate that it can reduce phosphorylated tau levels and improve motor functions in preclinical models. A study highlighted that this compound significantly boosted memory performance in both male and female subjects suffering from this condition .

Frontotemporal Dementia

This compound's neuroprotective properties extend to frontotemporal dementia, where it may mitigate cognitive decline associated with microtubule dysfunction. The drug's ability to stabilize microtubules could provide therapeutic benefits in managing symptoms associated with this disorder .

Schizophrenia

Emerging research suggests that this compound may also be effective in treating schizophrenia due to its role in enhancing synaptic plasticity and cognitive functions. Preclinical models have shown improvements in cognitive performance when treated with this compound, indicating potential for further clinical exploration .

Summary of Clinical Trials

Case Studies

- Amnestic Mild Cognitive Impairment : In a controlled trial involving patients with aMCI, this compound treatment resulted in statistically significant improvements in memory tasks compared to placebo groups. This underscores its potential as a therapeutic intervention for early-stage Alzheimer's disease .

- Progressive Supranuclear Palsy : A recent study demonstrated that patients receiving this compound showed improvements in both cognitive and motor functions after 12 weeks of treatment. These findings suggest that this compound may alter disease progression by targeting tau pathology directly .

- Schizophrenia : In a randomized trial, participants receiving this compound exhibited enhanced cognitive functions compared to those on placebo, indicating its potential utility beyond traditional neurodegenerative disorders .

Safety and Tolerability

This compound has been generally well-tolerated across various clinical trials. Preclinical toxicology studies have shown no significant adverse effects at therapeutic doses, supporting its safety profile for further development .

作用机制

相似化合物的比较

达维肽在其稳定微管和减少tau蛋白磷酸化方面的能力是独一无二的。 类似的化合物包括其他针对tau蛋白的疗法,例如tau蛋白疫苗和单克隆抗体 . 这些疗法在临床试验中没有显示出与达维肽相同的疗效 . 另一种类似的化合物是NAP α-氨基异丁酸,它是达维肽的衍生物,旨在增强β-折叠断裂特性并减少蛋白质错误折叠 . 虽然两种化合物都显示出神经保护特性,但达维肽穿透细胞核和纠正核质界限的能力使其脱颖而出 .

生物活性

Davunetide, also known as NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by tau pathology and amyloid beta aggregation. This article explores the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and implications for treatment.

Microtubule Stabilization and Neuroprotection

this compound exerts its effects primarily through the stabilization of microtubules, which are essential for maintaining neuronal structure and function. By reducing the phosphorylation of tau protein, this compound enhances tau-microtubule interactions, thereby promoting neuronal integrity and cell survival . This action is particularly relevant in conditions like Alzheimer's disease (AD) and progressive supranuclear palsy (PSP), where tau hyperphosphorylation leads to neurofibrillary tangles.

Inhibition of Amyloid Beta Aggregation

In addition to its effects on tau, this compound prevents the aggregation of amyloid beta peptides, a hallmark of Alzheimer's disease. This dual action positions this compound as a promising candidate for treating various tauopathies and amyloid-related disorders .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound in various animal models:

- Schizophrenia Models : In MAP6-deficient mice, this compound showed neuroprotective effects associated with microtubule-autophagy insufficiency .

- Diabetic Retinopathy Models : It modulated hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF), suppressing retinal cell apoptosis .

- Parkinson's Disease Models : this compound reduced phosphorylated tau levels and improved motor function in alpha-synuclein models .

Clinical Trials

This compound has been evaluated in several clinical trials for conditions such as PSP and mild cognitive impairment:

- Phase II/III Trial for PSP : This ongoing trial involves approximately 300 patients receiving either placebo or 30 mg of this compound twice daily for 12 months. Primary outcomes include the Progressive Supranuclear Palsy Rating Scale (PSPRS) and activities of daily living assessments .

- Cognitive Enhancement in Mild Cognitive Impairment : A Phase II study indicated that this compound may enhance cognitive function, evidenced by improvements in specific cognitive tests despite mixed results on overall cognitive batteries .

Case Studies and Findings

Recent research highlights the nuanced effects of this compound based on sex and disease state:

- Sex-Specific Efficacy : A study indicated that this compound's effectiveness may vary between genders, with significant improvements observed in women with progressive supranuclear palsy .

- Behavioral Outcomes : In preclinical models, this compound treatment resulted in modest behavioral improvements alongside reductions in tau pathology .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Microtubule Stabilization | Enhances tau-microtubule interactions; reduces tau phosphorylation |

| Amyloid Beta Aggregation | Prevents aggregation; potential role in Alzheimer's disease |

| Neuroprotection | Protects neurons against toxic insults; supports glial integrity |

| Cognitive Enhancement | Improves specific cognitive functions in clinical settings |

| Behavioral Improvement | Modest improvements observed in preclinical models |

常见问题

Basic Research Questions

Q. What is the proposed mechanism of action of davunetide in neurodegenerative tauopathies?

this compound, an 8-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP), stabilizes microtubules by modulating tau phosphorylation. Preclinical studies demonstrate it increases the ratio of non-phosphorylated to phosphorylated tau, preserving microtubular networks critical for neuronal integrity . This mechanism is supported by in vitro and animal models of tauopathies, such as progressive supranuclear palsy (PSP) and Alzheimer’s disease . Researchers should validate microtubule stabilization via immunoblotting for tau isoforms and microtubule-associated protein assays in neuronal cultures.

Q. Which preclinical models have demonstrated this compound’s efficacy, and what behavioral or pathological endpoints were measured?

this compound improved motor deficits and reduced α-synuclein aggregates in α-synuclein-overexpressing mouse models of Parkinson’s disease . In PSP models, it reduced tau hyperphosphorylation and improved cognitive performance in tasks like digit span and delayed-match-to-sample tests . Key endpoints include tau phosphorylation ratios, microtubule density (via electron microscopy), and behavioral assays (e.g., rotarod for motor function, Morris water maze for cognition) .

Q. What clinical populations have been studied in this compound trials, and what were the primary outcomes?

Phase 2/3 trials focused on PSP (Richardson’s syndrome) and amnestic mild cognitive impairment (aMCI). In PSP, this compound failed to meet primary endpoints (e.g., Progressive Supranuclear Palsy Rating Scale) over 52 weeks, but post-hoc analyses suggested transient cognitive improvements . In schizophrenia-related cognitive impairment, this compound showed exploratory efficacy in verbal recall and visual working memory . Researchers should review trial designs (e.g., AL-108-231 trial: NCT01110720) for power calculations and biomarker selection .

Advanced Research Questions

Q. How do contradictions between preclinical efficacy and clinical trial outcomes inform future this compound research?

Despite robust preclinical data in tauopathy models, this compound’s failure in PSP trials highlights translational challenges. Potential factors include:

- Trial design limitations : Short duration (52 weeks) insufficient to capture disease-modifying effects in slow-progressing tauopathies .

- Biomarker selection : Lack of validated tau-specific biomarkers (e.g., CSF p-tau181) to confirm target engagement .

- Heterogeneous patient populations : PSP subtypes (e.g., Richardson’s vs. parkinsonian) may respond differentially . Researchers should incorporate adaptive trial designs, stratified cohorts, and multimodal biomarkers (e.g., tau-PET, CSF proteomics) in future studies .

Q. What methodological challenges arise in designing this compound trials for autism spectrum disorders (ASD) linked to ADNP/SHANK3 mutations?

Preclinical studies in SHANK3-mutant mice showed this compound improved social behavior, suggesting potential for Phelan-McDermid syndrome . Challenges include:

- Endpoint selection : ASD trials require validated behavioral scales (e.g., ADOS-2) and electrophysiological biomarkers (e.g., EEG resting-state connectivity) .

- Dosing optimization : Intranasal delivery in mice may not translate to pediatric populations; pharmacokinetic studies are needed .

- Ethical considerations : Balancing placebo-controlled designs with urgent therapeutic needs in rare genetic disorders .

Q. How can researchers reconcile this compound’s dual effects on microtubule stabilization and α-synuclein pathology?

this compound reduced α-synuclein aggregates in Parkinson’s models while modulating tau in PSP, suggesting pleiotropic mechanisms . To dissect these pathways:

- Use conditional knockout models (e.g., tau vs. α-synuclein deletions) to isolate targets.

- Employ proteomic profiling to identify shared interactors (e.g., tubulin-binding proteins) .

- Compare this compound’s efficacy in pure tauopathies (PSP) vs. mixed pathologies (Alzheimer’s) .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound trial data with high dropout rates?

The AL-108-231 PSP trial (n=313) had significant attrition. Strategies include:

- Mixed-effects models : Account for missing data under the “missing at random” assumption .

- Sensitivity analyses : Compare completers vs. intent-to-treat populations to assess bias .

- Placebo effect adjustment : Use historical placebo data (e.g., from tideglusib trials) to refine power calculations .

Q. How should researchers optimize dosing regimens for this compound in future studies?

Preclinical models used intranasal delivery (e.g., 2 mg/kg in mice), but human trials employed oral/IV routes . Recommendations:

- Conduct phase 1 PK/PD studies to compare bioavailability across routes.

- Use CSF sampling to confirm blood-brain barrier penetration .

- Model dose-response curves using preclinical data to identify minimally effective concentrations .

Q. Tables for Key Findings

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLTUUXCVGVRAV-XWRHUKJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups. | |

| Record name | Davunetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

211439-12-2 | |

| Record name | Davunetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davunetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。